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molecular formula C9H8N2O2S B070671 2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid CAS No. 192948-02-0

2-(Methylamino)-1,3-benzothiazole-7-carboxylic acid

Cat. No. B070671
M. Wt: 208.24 g/mol
InChI Key: UYFXSHKUOGBFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06002013

Procedure details

A solution of 39.2 g of methyl isothiocyanate and 50 g of 100% acetic acid is added dropwise to a suspension of 70 g of 3-amino-benzoic acid and 250 g of 100% acetic acid at 75-80° C. in the course of 50 minutes. A solution from which 3-(N'-methylthioureido)-benzoic acid slowly precipitates out in crystalline form is temporarily formed. After the mixture has been allowed to react completely for 2 hours, it is cooled to 500 and a solution of 81.5 g of bromine and 50 g of 100% acetic acid is added dropwise at 45-50° C. in the course of 2 hours. The mixture is then heated to 90-100° C. in the course of 2 hours and allowed to react completely for 2 hours, until the release of gas has ended. After 160 g of acetic acid have been distilled off at 75-80° C. under reduced pressure, 200 g of water have been added to the residue, 67 g of 30% sodium hydroxide solution have been added dropwise, the mixture has been filtered with suction at 75-80° C. and the residue has been washed with water, 73 g of product of melting point >330° C. are obtained. HPLC analysis shows a content of 97% of the title compound, in addition to 0.7% of isomeric 2-methylamino-benzothiazole-5-carboxylic acid. Yield: 68% of theory.
Quantity
39.2 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
solvent
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
81.5 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
solvent
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]=[C:3]=[S:4].[NH2:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([OH:11])=[O:10].BrBr>C(O)(=O)C>[CH3:1][NH:2][C:3]1[S:4][C:7]2[C:8]([C:9]([OH:11])=[O:10])=[CH:12][CH:13]=[CH:14][C:6]=2[N:5]=1

Inputs

Step One
Name
Quantity
39.2 g
Type
reactant
Smiles
CN=C=S
Name
Quantity
70 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1
Name
Quantity
250 g
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
50 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
81.5 g
Type
reactant
Smiles
BrBr
Name
Quantity
50 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution from which 3-(N'-methylthioureido)-benzoic acid slowly precipitates out in crystalline form
CUSTOM
Type
CUSTOM
Details
is temporarily formed
CUSTOM
Type
CUSTOM
Details
to react completely for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
it is cooled to 500
CUSTOM
Type
CUSTOM
Details
to react completely for 2 hours, until the release of gas
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
After 160 g of acetic acid have been distilled off at 75-80° C. under reduced pressure, 200 g of water
ADDITION
Type
ADDITION
Details
have been added to the residue, 67 g of 30% sodium hydroxide solution
ADDITION
Type
ADDITION
Details
have been added dropwise
FILTRATION
Type
FILTRATION
Details
the mixture has been filtered with suction at 75-80° C.
WASH
Type
WASH
Details
the residue has been washed with water, 73 g of product of melting point >330° C.
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
product
Smiles
CNC=1SC2=C(N1)C=CC=C2C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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